![molecular formula C20H24N2O2 B5404346 2-phenoxy-N-[4-(1-pyrrolidinyl)benzyl]propanamide](/img/structure/B5404346.png)
2-phenoxy-N-[4-(1-pyrrolidinyl)benzyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-phenoxy-N-[4-(1-pyrrolidinyl)benzyl]propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a synthetic compound that has been extensively studied for its biochemical and physiological effects, as well as its mechanism of action.
Mechanism of Action
The mechanism of action of 2-phenoxy-N-[4-(1-pyrrolidinyl)benzyl]propanamide involves the inhibition of the enzyme phosphodiesterase 4 (PDE4). PDE4 is an enzyme that plays a key role in the regulation of inflammation and immune response. The inhibition of PDE4 by 2-phenoxy-N-[4-(1-pyrrolidinyl)benzyl]propanamide leads to a decrease in the production of pro-inflammatory cytokines and chemokines, resulting in the suppression of inflammation.
Biochemical and Physiological Effects:
2-phenoxy-N-[4-(1-pyrrolidinyl)benzyl]propanamide has been found to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). It has also been found to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammation and immune response.
Advantages and Limitations for Lab Experiments
2-phenoxy-N-[4-(1-pyrrolidinyl)benzyl]propanamide has several advantages for lab experiments. It is a synthetic compound that can be easily produced in large quantities. It has also been extensively studied for its biochemical and physiological effects, making it a well-characterized compound for research purposes. However, one limitation of 2-phenoxy-N-[4-(1-pyrrolidinyl)benzyl]propanamide is that it has not been extensively studied in clinical trials, and its safety and efficacy in humans are not well-established.
Future Directions
There are several future directions for research on 2-phenoxy-N-[4-(1-pyrrolidinyl)benzyl]propanamide. One area of research is the development of more potent and selective PDE4 inhibitors based on the structure of 2-phenoxy-N-[4-(1-pyrrolidinyl)benzyl]propanamide. Another area of research is the investigation of the potential use of 2-phenoxy-N-[4-(1-pyrrolidinyl)benzyl]propanamide as a therapeutic agent for various diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Clinical trials are needed to establish the safety and efficacy of 2-phenoxy-N-[4-(1-pyrrolidinyl)benzyl]propanamide in humans.
Synthesis Methods
The synthesis of 2-phenoxy-N-[4-(1-pyrrolidinyl)benzyl]propanamide involves the reaction of 4-(1-pyrrolidinyl)benzylamine and 2-phenoxypropanoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC). The reaction is carried out under an inert atmosphere and at a temperature of around 0-5°C. The resulting product is purified by column chromatography to obtain pure 2-phenoxy-N-[4-(1-pyrrolidinyl)benzyl]propanamide.
Scientific Research Applications
2-phenoxy-N-[4-(1-pyrrolidinyl)benzyl]propanamide has been extensively studied for its potential applications in various fields. It has been found to have anti-inflammatory, anti-cancer, and anti-tumor properties. It has also been studied for its potential use as a therapeutic agent for various diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
properties
IUPAC Name |
2-phenoxy-N-[(4-pyrrolidin-1-ylphenyl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-16(24-19-7-3-2-4-8-19)20(23)21-15-17-9-11-18(12-10-17)22-13-5-6-14-22/h2-4,7-12,16H,5-6,13-15H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQDQWXPBZFZYJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC=C(C=C1)N2CCCC2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-phenoxy-N-[4-(pyrrolidin-1-yl)benzyl]propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

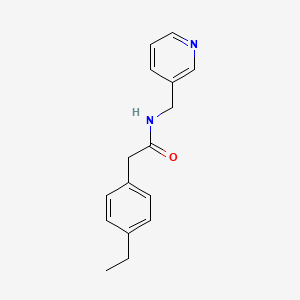
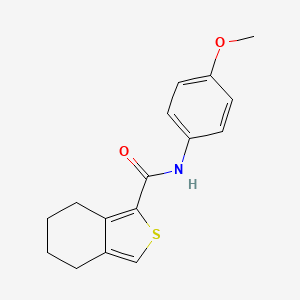
![N-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-3-methylbutanamide](/img/structure/B5404295.png)
![1-[(2,5-dimethoxy-4-methylphenyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B5404296.png)
![4-benzyl-5-(1-{[(2S)-5-oxo-2-pyrrolidinyl]carbonyl}-4-piperidinyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5404304.png)
![2-[(4-methoxy-4-phenyl-1-piperidinyl)methyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5404305.png)
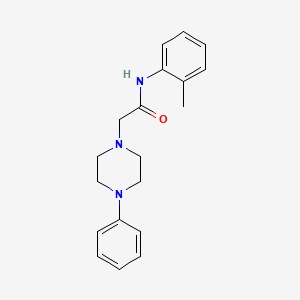
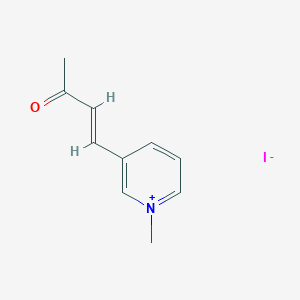
![3-(1-azepanyl)-3-imino-2-[(4-methoxyphenyl)hydrazono]propanenitrile](/img/structure/B5404333.png)
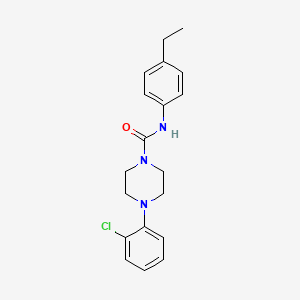
![5-{3-[(2-methylbenzyl)oxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5404357.png)
![2-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-cyano-2-thienyl)acetamide](/img/structure/B5404359.png)
![4-{1-[2-(2-furyl)-1H-imidazol-1-yl]ethyl}-1-phenyl-1H-pyrazole](/img/structure/B5404367.png)
![2-{[2-(2-furyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-yl]amino}-N-methylethanesulfonamide dihydrochloride](/img/structure/B5404374.png)